3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
3,4-Dimethoxy-4’-fluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are a type of natural phenolic compound characterized by the presence of an α,β-unsaturated carbonyl system. The molecular formula of 3,4-Dimethoxy-4’-fluorochalcone is C17H15FO3, and it has a molecular weight of 286.31 g/mol . This compound is known for its yellow powder appearance and is soluble in chloroform . It is used in various scientific research fields, including pharmaceuticals, agriculture, and life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxy-4’-fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 4-fluoroacetophenone and veratraldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 3,4-Dimethoxy-4’-fluorochalcone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-4’-fluorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxy-4’-fluorochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-4’-fluorochalcone involves its interaction with various molecular targets and pathways. As a chalcone derivative, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. It may also interact with cellular signaling pathways, including those related to apoptosis and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2′,4′-Dichloro-3,4-dimethoxy-5′-fluorochalcone: This compound has similar structural features but includes additional chlorine atoms, which may alter its chemical and biological properties.
2′,6′-Dimethoxy-4-fluorochalcone: Another structurally related compound with different substitution patterns on the aromatic rings.
2,5-Dimethoxy-5′-fluoro-2′-hydroxychalcone: This compound includes hydroxyl groups, which can influence its reactivity and biological activity.
Uniqueness
3,4-Dimethoxy-4’-fluorochalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorine groups can enhance its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFPOMHEKFNGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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